(1s)-1-(6-Methoxy(2-naphthyl))ethylamine
Description
Significance of Chiral Amines as Versatile Chiral Building Blocks and Reagents in Stereoselective Synthesis
Chiral amines are indispensable in stereoselective synthesis due to their multifaceted roles. They serve as valuable chiral building blocks, incorporating a predefined stereocenter into the target molecule. nih.govsigmaaldrich.com Furthermore, they are widely employed as chiral resolving agents, forming diastereomeric salts with racemic acids or other acidic compounds, which can then be separated by techniques such as fractional crystallization. researchgate.netsigmaaldrich.com This classical yet powerful method remains a staple in both academic and industrial settings for obtaining enantiomerically pure substances. researchgate.net
Beyond resolution, chiral amines are crucial as chiral auxiliaries. In this capacity, the amine is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. rsc.orgtcichemicals.com After the desired transformation, the auxiliary can be cleaved and ideally recycled. Moreover, chiral amines are fundamental precursors for the synthesis of a vast array of chiral ligands, which are then used in transition-metal-catalyzed asymmetric reactions, one of the most powerful methods for creating chiral molecules. tcichemicals.com
Positioning of (1S)-1-(6-Methoxy(2-naphthyl))ethylamine within the Landscape of Chiral Naphthalene-Derived Compounds
The family of 1-naphthylethylamines offers a versatile scaffold for asymmetric synthesis. The position of the ethylamine (B1201723) group on the naphthalene (B1677914) ring significantly influences the steric environment and, consequently, the stereochemical outcome of reactions where these compounds are used.
A study investigating the use of naphthylethylamines as chiral auxiliaries in the Staudinger [2+2] ketene-imine cycloaddition to form β-lactams revealed a notable difference between isomers. It was found that 1-(2-naphthyl)ethylamines provided good to excellent yields with diastereomeric excesses (de) of up to 48%. In contrast, the use of 1-(1-naphthyl)ethylamine (B3023371) auxiliaries, while leading to excellent conversions, resulted in a dramatic loss of selectivity, with a maximum de of only 14%. sigmaaldrich.com This highlights the critical role of the substitution pattern on the naphthalene core in directing stereoselectivity.
This compound is a derivative of the more effective 2-substituted naphthylethylamine backbone. The presence of the methoxy (B1213986) group at the 6-position of the naphthalene ring introduces an additional electronic and steric parameter. This substituent can influence the non-covalent interactions, such as hydrogen bonding and π-stacking, that are crucial for chiral recognition during diastereomeric salt formation or in the transition state of a catalyzed reaction. While detailed comparative studies specifically quantifying the effect of the 6-methoxy group are not extensively documented in the readily available literature, its presence is expected to fine-tune the electronic and steric properties of the naphthalene system, potentially enhancing selectivity in certain applications.
Overview of Key Academic Research Trajectories for this compound in Contemporary Organic Synthesis
The primary research application for this compound, as with many simple chiral amines, lies in its utility as a chiral resolving agent. Its basic amino group readily forms salts with acidic compounds, and the inherent chirality of the amine allows for the separation of racemic mixtures of chiral acids. This is particularly relevant in the pharmaceutical industry for the production of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as Naproxen (B1676952), which is itself a methoxy-substituted naphthyl derivative. nih.gov The structural similarity between this compound and Naproxen could potentially lead to efficient chiral recognition and separation of related acidic compounds.
Furthermore, this chiral amine serves as a valuable starting material for the synthesis of more complex chiral ligands for asymmetric catalysis. The primary amine functionality provides a convenient handle for derivatization, allowing for the construction of bidentate and multidentate ligands that can coordinate with transition metals. These metal complexes can then be employed as catalysts in a variety of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. tcichemicals.com While specific examples of ligands derived from this compound are not prominently featured in broad reviews, its structural motifs are analogous to those used in well-established chiral ligands.
In essence, this compound is a foundational chiral molecule. Its significance stems from its role as a reliable resolving agent and as a readily available chiral precursor for the development of more sophisticated tools for asymmetric synthesis.
Compound Information Table
| Compound Name | IUPAC Name |
| This compound | (1S)-1-(6-methoxynaphthalen-2-yl)ethan-1-amine |
| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| 1-(1-Naphthyl)ethylamine | 1-(naphthalen-1-yl)ethanamine |
| 1-(2-Naphthyl)ethylamine | 1-(naphthalen-2-yl)ethanamine |
Chemical Data Table for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO | PubChem |
| Molecular Weight | 201.26 g/mol | PubChem |
| IUPAC Name | (1S)-1-(6-methoxynaphthalen-2-yl)ethanamine | PubChem |
| SMILES | CC@@HN | PubChem |
| InChI | InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3/t9-/m0/s1 | PubChem |
| InChIKey | VUFKZXAYBCKZFL-VIFPVBQESA-N | PubChem |
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(6-methoxynaphthalen-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFKZXAYBCKZFL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 1 6 Methoxy 2 Naphthyl Ethylamine and Its Enantiomeric Forms
Enantioselective Synthetic Approaches to (1S)-1-(6-Methoxy(2-naphthyl))ethylamine
The direct synthesis of the single (S)-enantiomer of 1-(6-Methoxy(2-naphthyl))ethylamine can be achieved through several asymmetric methodologies, which introduce the desired stereochemistry from a prochiral starting material.
Catalytic Asymmetric Reduction of Prochiral Precursors (e.g., Ketone Oximes, Acetophenones)
A key strategy for the enantioselective synthesis of chiral amines is the asymmetric reduction of prochiral ketones or their derivatives, such as oximes. The precursor ketone, 2-acetyl-6-methoxynaphthalene, can be synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene. nih.govresearchgate.net The subsequent asymmetric reduction establishes the chiral center at the carbon bearing the amino group.
Biocatalysis offers a powerful tool for this transformation. For instance, the asymmetric reduction of 1-(6-Methoxynaphthalen-2-yl)ethanone has been effectively carried out using whole cells of the yeast Candida parapsilosis ATCC 7330. This process can lead to the deracemization of a racemic mixture of the corresponding alcohol, proceeding through a ketone intermediate to yield the (S)-alcohol with high enantiomeric excess, which can then be converted to the desired amine. nih.gov The process involves an oxidation of the (R)-alcohol to the ketone, followed by a stereoselective reduction to the (S)-alcohol. nih.gov
Table 1: Biocatalytic Asymmetric Reduction of 1-(6-Methoxynaphthalen-2-yl)ethanone Precursor
| Prochiral Precursor | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Candida parapsilosis ATCC 7330 (Whole Cells), Glucose | (S)-1-(6-Methoxy-2-naphthyl)ethanol | 92.3% | >99% | nih.gov |
Another approach involves the asymmetric hydrogenation of oximes. While the reduction of oximes can sometimes lead to undesired cleavage of the N-O bond, recent advancements have developed robust catalysts for this transformation. portalgepes.com For example, iridium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been shown to effectively hydrogenate oximes to the corresponding hydroxylamines with high enantioselectivity under acidic conditions. portalgepes.com These hydroxylamines can then be further processed to obtain the primary amine.
Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies
The most direct method for producing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This technique has been successfully industrialized for various chiral amines and relies on transition metal complexes with chiral ligands. nih.govyoutube.com For the synthesis of this compound, the corresponding N-H imine, derived from 2-acetyl-6-methoxynaphthalene, would be the substrate.
Iridium and rhodium-based catalysts are prominent in this field. Specifically, iridium complexes bearing chiral phosphine (B1218219) ligands such as (S,S)-f-binaphane have demonstrated high efficiency and enantioselectivity in the hydrogenation of unprotected N-H ketoimines. nih.gov These reactions typically provide the desired chiral amines in high yields and with excellent enantiomeric excess. nih.gov The development of novel chiral ligands, including spiro-ligands, has further expanded the scope and efficiency of this methodology for synthesizing structurally diverse chiral amines like tetrahydroisoquinolines. nih.gov
Table 2: Representative Catalysts for Asymmetric Hydrogenation of Imines
| Catalyst Type | Chiral Ligand Example | Typical Substrates | Potential Outcome | Reference |
|---|---|---|---|---|
| Iridium (Ir) | (S,S)-f-Binaphane | N-H Ketoimines | High Yield (90-95%), High ee (up to 95%) | nih.gov |
| Iridium (Ir) | (S)-P-Phos | 3,4-Dihydroisoquinoline Salts | High Yield (95%), High ee (98%) | nih.gov |
| Iron (Fe) | (S,S)-PPh₂CHPhCHPhNHCH₂CH₂PiPr₂ (P-NH-P') | N-diphenylphosphinoyl or N-tosyl Imines | High Enantioselectivity | mdpi.com |
Enantioselective Nucleophilic Additions to Imine Derivatives
Another established strategy for asymmetric amine synthesis is the diastereoselective nucleophilic addition to imine derivatives bearing a chiral auxiliary. nih.gov This method involves the temporary attachment of a chiral molecule to the nitrogen of the imine derived from 2-acetyl-6-methoxynaphthalene. This auxiliary directs the incoming nucleophile (e.g., a methyl group from an organometallic reagent like methyllithium (B1224462) or a methyl Grignard reagent) to one face of the C=N double bond, thereby creating the desired stereocenter with high diastereoselectivity.
A widely used and practical chiral auxiliary is pseudoephenamine. nih.gov Amides derived from pseudoephenamine are often crystalline, which facilitates purification, and they exhibit excellent stereocontrol in alkylation reactions. nih.gov After the nucleophilic addition, the chiral auxiliary is cleaved under hydrolytic conditions to release the enantiomerically enriched target amine. Other auxiliaries, such as camphor-derived sultams, have also been employed effectively in similar asymmetric syntheses. harvard.edu
Chiral Resolution Techniques for this compound and its Racemic Mixtures
When a direct asymmetric synthesis is not employed, the racemic mixture of 1-(6-Methoxy(2-naphthyl))ethylamine must be separated into its individual enantiomers through a process known as chiral resolution.
Classical Diastereomeric Salt Formation and Fractional Crystallization with Chiral Acids
The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. psu.edu The resulting products are a pair of diastereomeric salts, for example, ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid). Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization based on their differential solubility in a given solvent. libretexts.org
Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. wikipedia.org The choice of the chiral acid and the crystallization solvent is crucial for an efficient separation and often requires empirical screening.
Table 3: Common Chiral Acids for Resolution of Racemic Amines
| Chiral Resolving Agent | Abbreviation | Typical Application | Reference |
|---|---|---|---|
| (2R,3R)-Tartaric Acid | (+)-TA | General purpose for basic compounds | libretexts.orgpsu.edu |
| (2R,3R)-Dibenzoyl-D-tartaric acid | (+)-DBTA | Resolution of bases, including pharmaceutical intermediates | psu.edu |
| (R)-(-)-Mandelic Acid | Resolution of chiral bases | psu.edu | |
| (1S)-(+)-10-Camphorsulfonic acid | (+)-CSA | Strong acid for forming crystalline salts | libretexts.org |
| (S)-(+)-Naproxen | Used for resolving various amines | psu.edu |
Enzymatic Kinetic Resolution Processes Utilizing Lipases or Transaminases
Enzymatic kinetic resolution (EKR) is a highly selective and environmentally benign method for separating enantiomers. This technique relies on the ability of enzymes to catalyze a reaction on only one enantiomer of a racemic pair at a significantly faster rate than the other.
Lipases , such as Lipase B from Candida antarctica (CaLB), are frequently used for the resolution of racemic amines. nih.gov In a typical lipase-catalyzed resolution, the racemic amine is subjected to acylation using an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the desired (S)-enantiomer) unreacted. nih.gov The resulting acylated amine and the unreacted amine can then be separated. The efficiency of this process is influenced by the choice of enzyme, acyl donor, and solvent. nih.gov
Transaminases (also known as aminotransferases) offer another powerful enzymatic route. rsc.org In a kinetic resolution using a transaminase, one enantiomer of the racemic amine is selectively converted into the corresponding ketone by transferring its amino group to an amino acceptor, such as pyruvate. rsc.org This leaves the other, non-reactive enantiomer in high enantiomeric purity. The combination of a transaminase with an oxidase can be used to regenerate the amino acceptor, allowing it to be used in catalytic amounts. rsc.org
Table 4: Enzymatic Kinetic Resolution Strategies for Chiral Amines
| Enzyme Class | Example Enzyme | Reaction Type | Key Reagents | Separation Principle | Reference |
|---|---|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CaLB) | Enantioselective N-acylation | Acyl donor (e.g., ethyl acetate) | Separation of acylated amine from unreacted amine | nih.govnih.gov |
| Transaminase | ω-Transaminase (ω-TA) | Enantioselective deamination | Amino acceptor (e.g., pyruvate) | Separation of ketone product from unreacted amine | rsc.org |
Chromatographic Enantioseparation Methodologies on Chiral Stationary Phases
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant technique for the analytical and preparative separation of enantiomers. For primary amines like this compound, polysaccharide-based CSPs and crown ether-based CSPs are particularly effective.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralcel® and Chiralpak® series), are widely used due to their broad applicability. nih.govmdpi.com The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. mdpi.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to their separation. mdpi.com For the separation of basic compounds like amines, the mobile phase composition is critical. It often consists of a nonpolar solvent like n-hexane and a polar alcohol modifier such as 2-propanol. nih.gov The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), is common to improve peak shape and reduce tailing. youtube.com Conversely, acidic additives such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) can also dramatically enhance separation by forming ion-pair salts with the amine in the mobile phase, which can lead to stronger and more selective interactions with the CSP. researchgate.net
Crown ether-based CSPs are specifically designed for the separation of primary amines. nih.gov The separation principle involves the complexation of the protonated primary amino group (R-NH3+) within the macrocyclic cavity of the crown ether. nih.gov Chiral recognition is achieved through steric interactions between the substituents on the chiral center of the analyte and the chiral barriers of the crown ether. This method often requires an acidic mobile phase to ensure the amine is protonated. nih.gov
The selection of the appropriate CSP and mobile phase is determined empirically by screening various columns and eluent compositions to achieve optimal resolution (Rs) and selectivity (α).
Table 1: Representative HPLC Conditions for Chiral Separation of Naphthylethylamine Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Typical Analytes | Reference |
| Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) | n-Hexane / 2-Propanol / Diethylamine | Fluoxetine (amine) | researchgate.net |
| Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol | Prilocaine (amine) | youtube.com |
| ReproSil Chiral MIG (amylose tris(3-chloro-5-methylphenylcarbamate)) | Acetonitrile / Water | Racemic Esters | mdpi.com |
| CROWNPAK® CR-I(+) (crown ether) | Aqueous Perchloric Acid / Methanol | α-Amino Acids | nih.gov |
This table presents typical conditions used for separating chiral amines and related compounds, illustrating common stationary phases and mobile phase systems.
Derivatization Strategies for Accessing Structural Analogs and Precursors
Multi-Step Synthesis from Naphthalene (B1677914) Derivatives
A common and efficient route to this compound begins with readily available naphthalene derivatives. A key intermediate in this synthesis is 2-acetyl-6-methoxynaphthalene. orgsyn.org
The synthesis typically involves two main steps starting from 2-methoxynaphthalene:
Friedel-Crafts Acylation: 2-Methoxynaphthalene undergoes a Friedel-Crafts acylation reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640). orgsyn.orgorientjchem.org The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). orgsyn.org The choice of solvent is crucial for regioselectivity; using nitrobenzene (B124822) as a solvent directs the acylation predominantly to the 6-position of the naphthalene ring, yielding the desired 2-acetyl-6-methoxynaphthalene. orgsyn.org Careful temperature control is necessary to maximize the yield of the desired isomer and minimize the formation of tarry by-products. orgsyn.org
Asymmetric Reductive Amination: The resulting ketone, 2-acetyl-6-methoxynaphthalene, is then converted to the chiral amine. This transformation can be achieved through several methods, with asymmetric reductive amination being a direct and efficient approach. This method involves the reaction of the ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. Alternatively, a two-step process involving the formation of an intermediate oxime or imine followed by asymmetric reduction can be employed. A related method involves the reduction of an acetamide, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, using a reducing agent like Zn(BH₄)₂. patsnap.com
An alternative to asymmetric synthesis is the resolution of the racemic amine, which can be prepared by non-stereoselective reductive amination of 2-acetyl-6-methoxynaphthalene.
Table 2: Synthetic Route from 2-Methoxynaphthalene to this compound
| Step | Reactants | Reagents/Catalyst | Product | Reference |
| 1. Acylation | 2-Methoxynaphthalene, Acetyl chloride | Aluminum chloride, Nitrobenzene | 2-Acetyl-6-methoxynaphthalene | orgsyn.org |
| 2. Asymmetric Reductive Amination | 2-Acetyl-6-methoxynaphthalene, Ammonia source | Chiral Catalyst, Reducing Agent | This compound | patsnap.com |
This table outlines a common synthetic pathway to the target compound.
Functionalization and Modification of the Amine Moiety
The primary amine group of this compound is a versatile functional handle for the synthesis of a wide range of structural analogs. A primary transformation is N-acylation to form amides, which are often precursors to other functional groups or possess biological activity themselves.
N-acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base. semanticscholar.org For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) yields the corresponding N-acetyl derivative. semanticscholar.org The use of an internal nucleophilic catalyst, such as a pyridine (B92270) ring incorporated into the amide, can facilitate the acylation of amides to form imides. semanticscholar.org
These acylation strategies allow for the introduction of a diverse array of substituents onto the nitrogen atom, enabling the systematic modification of the molecule's properties for applications in medicinal chemistry or materials science. A patent describes the acetylation of the related 2-(7-methoxy-1-naphthyl)ethylamine, highlighting the industrial relevance of this transformation. google.com
Scaffold Elaboration for Related Chiral Systems
The this compound scaffold serves as a valuable chiral building block for the construction of more complex chiral systems, particularly chiral ligands for asymmetric catalysis. The stereochemically defined ethylamine (B1201723) unit attached to the rigid naphthyl backbone is ideal for inducing asymmetry in metal complexes.
One common strategy involves the condensation of the primary amine with a carbonyl compound to form a chiral Schiff base (imine). These Schiff base ligands can then be coordinated to various metal centers, such as cobalt(II), to form chiral metal complexes. acs.org For example, enantiopure N-1-(arylethyl)-2-hydroxy-1-naphthaldimines react with cobalt(II) acetate (B1210297) to produce pseudotetrahedral bis-ligand complexes. acs.org The coordination of two enantiopure Schiff base ligands induces a specific chirality (Λ or Δ) at the metal center. acs.org
These chiral metal complexes can function as catalysts in a variety of asymmetric transformations. For instance, palladium metallacycles containing imines derived from the related 1-(1-naphthyl)ethylamine (B3023371) have been synthesized and used to resolve P-chiral phosphine ligands. researchgate.net The development of chiral dinitrogen ligands has also enabled the asymmetric synthesis of C-N axially chiral scaffolds. nih.gov The modular nature of the synthesis, starting from a chiral amine like this compound, allows for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize reactivity and enantioselectivity in catalytic applications.
Stereochemical Control and Enantiomeric Purity Enhancement in 1s 1 6 Methoxy 2 Naphthyl Ethylamine Systems
Diastereoselectivity in Salt Formation and Crystallization Processes
A prevalent and industrially viable method for resolving racemic mixtures is through the formation of diastereomeric salts, a process that leverages the different physicochemical properties of diastereomers. stereoelectronics.orgwikipedia.org When a racemic amine, such as (±)-1-(6-Methoxy(2-naphthyl))ethylamine, is reacted with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These diastereomers, unlike enantiomers, possess distinct physical properties, including solubility, which can be exploited for separation via fractional crystallization. stereoelectronics.orgwikipedia.org
The efficiency of this resolution process is contingent on the selection of an appropriate resolving agent and the crystallization conditions. Chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid are commonly employed for the resolution of amines. onyxipca.com The interaction between the amine and the chiral acid leads to the formation of a salt with two chiral centers. The differential solubility of these diastereomeric salts in a given solvent system allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. Subsequent liberation of the amine from the purified diastereomeric salt yields the desired enantiomerically enriched product.
The success of diastereomeric salt crystallization is influenced by several factors, including the choice of solvent, temperature, and the presence of impurities. These parameters must be carefully optimized to maximize the yield and enantiomeric excess of the desired enantiomer.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric acid | Dicarboxylic acid |
| (-)-Malic acid | Dicarboxylic acid |
| (+)-Camphor-10-sulfonic acid | Sulfonic acid |
| (S)-(-)-Mandelic acid | α-Hydroxy acid |
| N-Boc-L-phenylalanine | Amino acid derivative |
This table provides examples of commonly used chiral resolving agents for the separation of racemic amines through diastereomeric salt formation.
Kinetic and Thermodynamic Control in Enantioselective Reactions
Beyond the resolution of racemic mixtures, the direct synthesis of a single enantiomer through enantioselective reactions offers a more atom-economical approach. The stereochemical outcome of such reactions can often be directed by either kinetic or thermodynamic control. chemrxiv.org
Under kinetic control , the product ratio is determined by the relative rates of the competing reaction pathways leading to the different stereoisomers. The transition state leading to the major product will have a lower free energy of activation. These reactions are typically run at lower temperatures and for shorter durations to prevent equilibration to the more stable product.
Conversely, under thermodynamic control , the product ratio is dictated by the relative stabilities of the products themselves. The reaction is allowed to reach equilibrium, and the major product will be the most thermodynamically stable stereoisomer. These conditions usually involve higher temperatures and longer reaction times.
In the context of synthesizing (1S)-1-(6-Methoxy(2-naphthyl))ethylamine, an enantioselective reduction of a corresponding ketimine precursor could be subject to such controls. The choice of a chiral catalyst or reagent can lower the activation energy for the formation of the (S)-enantiomer (kinetic control). Alternatively, if one diastereomeric intermediate in the reaction pathway is significantly more stable than the other, allowing the reaction to equilibrate could favor the formation of the desired (S)-product (thermodynamic control). The interplay between these two regimes is a critical consideration in designing an efficient enantioselective synthesis. chemrxiv.org
Table 2: Comparison of Kinetic and Thermodynamic Control
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction | Stability of product |
| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |
| Product | Less stable, formed faster | More stable, formed slower |
| Reversibility | Irreversible or reaction stopped before equilibrium | Reversible, equilibrium is reached |
Methods for Assessing and Enhancing Enantiomeric Excess and Absolute Configuration
The accurate determination of the enantiomeric excess (e.e.) and the absolute configuration of a chiral compound are paramount in stereoselective synthesis. nih.govic.ac.uk Several analytical techniques are routinely employed for this purpose.
Assessing Enantiomeric Excess:
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are among the most powerful and widely used methods for determining enantiomeric purity. ic.ac.uknih.gov By using a chiral stationary phase (CSP), the enantiomers of the analyte interact differently with the stationary phase, leading to different retention times and thus their separation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers can be resolved. ic.ac.ukbath.ac.uk The integration of the distinct signals for each enantiomer allows for the calculation of the enantiomeric excess.
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. ic.ac.uk While useful for confirming the presence of a single enantiomer (if the specific rotation of the pure enantiomer is known), it is generally less accurate for precise e.e. determination compared to chromatographic or NMR methods. ic.ac.ukthieme-connect.de
Determining Absolute Configuration:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. nih.gov The resulting CD spectrum is characteristic of a specific enantiomer and can be compared to theoretical calculations or known compounds to assign the absolute configuration. nih.govnih.gov Exciton-coupled circular dichroism (ECCD) is a sensitive method that can be used for this purpose. nih.gov
Enhancing enantiomeric excess often involves recrystallization of the partially enriched product. As the desired enantiomer and the racemate often have different solubilities, carefully controlled crystallization can lead to a significant increase in enantiomeric purity.
Table 3: Overview of Analytical Methods for Chiral Analysis
| Method | Principle | Information Provided |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Enantiomeric excess |
| NMR with Chiral Additives | Formation of diastereomeric complexes with distinct spectra | Enantiomeric excess |
| Polarimetry | Rotation of plane-polarized light | Optical activity (qualitative indication of enantiomeric enrichment) |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute configuration |
| Circular Dichroism | Differential absorption of circularly polarized light | Absolute configuration |
Applications of 1s 1 6 Methoxy 2 Naphthyl Ethylamine in Asymmetric Catalysis
Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations
Searches for ligands explicitly derived from (1S)-1-(6-Methoxy(2-naphthyl))ethylamine for use in the following metal-catalyzed reactions did not yield specific examples with the required performance data (e.g., enantiomeric excess, yield).
Utilization in Asymmetric Organocatalysis
Cooperative Catalysis Involving this compound
Cooperative catalysis, a strategy where two or more catalysts work in concert to promote a chemical transformation with enhanced activity and selectivity, represents a sophisticated approach in modern synthetic chemistry. In the realm of asymmetric synthesis, the combination of a chiral catalyst with another catalyst can lead to synergistic effects, unlocking new reaction pathways or improving the efficiency of existing ones.
While the concept of using chiral primary amines in cooperative catalytic systems is established, detailed research findings specifically employing this compound in such roles are not extensively documented in publicly available literature. Generally, chiral primary amines can participate in cooperative catalysis in several ways. For instance, they can act as an organocatalyst that activates a substrate towards a reaction with a metal complex. In such a dual-activation scenario, the chiral amine could form a chiral enamine intermediate, while a transition metal catalyst activates the other reactant. This synergistic activation is crucial for achieving high enantioselectivity.
Another mode of cooperative catalysis involves the interaction of a chiral amine with a Brønsted acid or base. The amine can act as a hydrogen-bond donor or acceptor, influencing the transition state of a reaction catalyzed by another species. Although these general principles of cooperative catalysis are well-recognized, specific examples and detailed mechanistic studies involving this compound remain a niche area of investigation. The potential for this particular chiral amine to engage in cooperative catalysis is high, given its structural motifs, but further research is needed to fully elucidate its capabilities in this domain.
Heterogeneous Catalysis and Surface Modification by this compound
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy for improving catalyst recyclability and for use in continuous flow reactors. The surface modification of materials with chiral molecules like this compound is a promising avenue for creating novel heterogeneous asymmetric catalysts.
The functionalization of porous materials, such as mesoporous silica (B1680970) nanoparticles (MSNs), with organic molecules is a well-established technique. These materials offer a high surface area and a tunable pore structure, making them excellent candidates for catalyst supports. The general approach involves grafting organosilanes containing the desired functional group, such as an amine, onto the silica surface. While the functionalization of silica with various amine-containing silanes is a common practice for applications in catalysis and adsorption, specific studies detailing the immobilization of this compound for the purpose of creating a heterogeneous catalyst are not widely reported.
The principle of this application would involve the covalent attachment of the chiral amine to the surface of a support material. This could be achieved by first modifying the amine to include a reactive group, such as a trialkoxysilane, which can then be grafted onto the silica surface. The resulting material would be a solid with chiral amine moieties decorating its surface, which could then be used as a heterogeneous catalyst for asymmetric transformations.
Research on similar chiral amines, such as 1-(1-naphthyl)ethylamine (B3023371), has shown that their adsorption on metal surfaces like platinum can induce enantioselectivity in hydrogenation reactions. These studies provide a conceptual framework for how this compound, when immobilized, could influence the stereochemical outcome of reactions occurring at the catalyst surface. However, without direct experimental data for this specific compound, the performance and characteristics of such a heterogeneous catalyst remain speculative.
The following table provides an overview of the types of support materials that are commonly functionalized for catalytic applications and could potentially be used with this compound.
| Support Material | Potential Functionalization Method | Potential Catalytic Application |
| Mesoporous Silica (e.g., MCM-41, SBA-15) | Covalent grafting of a silanized derivative of the amine. | Asymmetric aldol (B89426) reactions, Michael additions. |
| Polymer Supports (e.g., Polystyrene) | Incorporation of the amine into the polymer backbone or as a pendant group. | Asymmetric transfer hydrogenation. |
| Metal Nanoparticles (e.g., Au, Pt) | Direct adsorption or attachment via a linker molecule. | Enantioselective hydrogenation. |
Further research is required to explore the practical applications and to generate detailed findings on the use of this compound in these advanced catalytic systems.
1s 1 6 Methoxy 2 Naphthyl Ethylamine As Chiral Auxiliary and Resolving Agent for Other Compounds
Applications as Chiral Auxiliaries for Diastereoselective Synthesis
Control of Stereochemistry in Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The Diels-Alder and 1,3-dipolar cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems, respectively. The use of chiral auxiliaries attached to the dienophile or dipolarophile can effectively control the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess.
While specific examples detailing the use of (1S)-1-(6-Methoxy(2-naphthyl))ethylamine as a chiral auxiliary in Diels-Alder or 1,3-dipolar cycloaddition reactions are not extensively documented in the reviewed literature, the principles of such transformations are well-established. wikipedia.orgresearchgate.netmdpi.com Typically, the chiral amine would be converted into an amide with a dienophile, such as an α,β-unsaturated carboxylic acid. The bulky naphthyl group of the auxiliary would then shield one face of the dienophile, forcing the approaching diene to attack from the less hindered face. This steric control dictates the stereochemistry of the newly formed stereocenters in the cycloadduct. The efficiency of such a process would depend on the rigidity of the transition state, which can often be enhanced by the use of Lewis acids that chelate to the auxiliary and the dienophile. researchgate.net
Similarly, in 1,3-dipolar cycloadditions, a chiral auxiliary attached to the dipolarophile can direct the approach of the 1,3-dipole. wikipedia.orgmdpi.com The stereochemical outcome is governed by the minimization of steric interactions in the transition state, leading to a diastereomeric excess of one cycloadduct. nih.gov
Directing Group Effects in Alkylation and Cyclopropanation Reactions
Chiral auxiliaries are widely employed to direct the stereoselective alkylation of enolates. The chiral auxiliary is typically converted into an amide, and the α-proton is then removed by a base to form a chiral enolate. The auxiliary's stereogenic center and its substituents create a chiral environment that directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a diastereomerically enriched product.
Although specific data on the use of this compound in this context is limited in the available literature, the analogous compound, (R)-phenylglycine amide, has been successfully used as a chiral auxiliary in diastereoselective Strecker reactions that involve an alkylation-like step. nih.gov The bulky aromatic group plays a crucial role in shielding one face of the intermediate, leading to high diastereoselectivity.
In cyclopropanation reactions, chiral auxiliaries attached to an alkene can direct the approach of a carbene or carbenoid, leading to the formation of a stereochemically defined cyclopropane (B1198618) ring. The stereochemical control arises from the steric hindrance imposed by the auxiliary, which favors the formation of one diastereomer over the other.
Implementation in Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide. msu.edu The asymmetric version of this reaction can be achieved by using a chiral amine as a precursor to the intermediate imine.
While there is no extensive documentation on the specific use of this compound in asymmetric Strecker synthesis in the reviewed literature, the general strategy is well-established. nih.govpurdue.eduresearchgate.net In a typical asymmetric Strecker synthesis using a chiral auxiliary, the chiral amine condenses with an aldehyde to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs preferentially from one face of the imine, directed by the steric bulk of the chiral auxiliary. This results in the formation of a diastereomerically enriched α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid. The success of such a reaction relies on the ability of the chiral auxiliary to effectively bias the conformation of the imine intermediate. nih.gov
Employing this compound for the Resolution of Other Racemic Mixtures
The most prominent and well-documented application of this compound is as a chiral resolving agent. This technique is particularly effective for the separation of racemic carboxylic acids.
Resolution of Carboxylic Acids and Related Chiral Compounds
The resolution of racemic carboxylic acids via diastereomeric salt formation is a widely used and effective method for obtaining enantiomerically pure acids on a large scale. stereoelectronics.orgnih.gov The process involves the reaction of a racemic carboxylic acid with an enantiomerically pure chiral amine, such as this compound. This acid-base reaction forms a pair of diastereomeric salts.
These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble salt is then isolated, and the pure enantiomer of the carboxylic acid is recovered by treatment with a strong acid. The chiral amine can also be recovered and reused.
A notable example of this application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952). For instance, the pharmacologically active enantiomer of ibuprofen is the (S)-(+)-isomer. chemconnections.org Similarly, the active enantiomer of naproxen is the (S)-enantiomer. stereoelectronics.orgudel.edu The resolution of these racemic acids is of significant industrial importance.
Below are illustrative tables detailing the resolution of representative racemic carboxylic acids using a chiral amine resolving agent.
Table 1: Resolution of Racemic Ibuprofen
| Resolving Agent | Racemic Acid | Diastereomeric Salt Formed | Separation Method | Outcome |
| (R)-(+)-α-Methylbenzylamine | (R,S)-Ibuprofen | (R)-Ibuprofen-(R)-Amine & (S)-Ibuprofen-(R)-Amine | Fractional Crystallization | Isolation of R-(-)-Ibuprofen nih.gov |
Table 2: Resolution of Racemic Naproxen
| Resolving Agent | Racemic Acid | Diastereomeric Salt Formed | Separation Method | Outcome |
| N-Octyl-D-glucamine | (R,S)-Naproxen | (R)-Naproxen-Amine & (S)-Naproxen-Amine | Fractional Crystallization | Isolation of (S)-Naproxen stereoelectronics.org |
Principles of Chiral Recognition in Diastereomeric Interactions
The successful separation of enantiomers through diastereomeric salt formation hinges on the principle of chiral recognition. This refers to the ability of a chiral molecule (the resolving agent) to differentiate between the two enantiomers of another chiral molecule (the racemate). This recognition is a result of the different three-dimensional interactions between the resolving agent and each enantiomer.
When this compound reacts with a racemic carboxylic acid, it forms two diastereomeric salts: [(1S)-amine]·[(R)-acid] and [(1S)-amine]·[(S)-acid]. These diastereomers are not mirror images of each other and therefore have different physical and chemical properties. The difference in their stability and solubility arises from the distinct combination of intermolecular forces within their crystal lattices.
The key interactions that contribute to chiral recognition in these diastereomeric salts include:
Ionic Bonding: The primary interaction is the ionic bond between the protonated amine (ammonium cation) and the deprotonated carboxylic acid (carboxylate anion).
Hydrogen Bonding: Additional hydrogen bonds can form between the ammonium (B1175870) protons and the carboxylate oxygens, as well as with other functional groups present in either molecule.
π-π Stacking: The aromatic naphthyl ring of the amine and any aromatic moieties in the carboxylic acid can engage in π-π stacking interactions, which are sensitive to the relative orientation of the molecules.
The combination of these interactions leads to a more stable and less soluble crystal lattice for one of the diastereomeric salts, allowing for its selective crystallization. The "matched" pair (the less soluble diastereomer) has a more favorable set of intermolecular interactions compared to the "mismatched" pair (the more soluble diastereomer). This difference in stability is the fundamental basis for the resolution process.
Mechanistic and Computational Investigations of 1s 1 6 Methoxy 2 Naphthyl Ethylamine Reactivity and Stereoselectivity
Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences and electronic properties of chiral molecules like (1S)-1-(6-Methoxy(2-naphthyl))ethylamine. researchgate.net Conformational analysis is critical, as the spatial arrangement of the ethylamine (B1201723) and methoxy-naphthyl groups dictates the steric environment around the chiral center, which in turn influences its interaction with other molecules.
DFT is also invaluable for elucidating the electronic structure. These calculations can provide detailed information on:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the amine group would be an electron-rich site, while the aromatic naphthalene (B1677914) ring would possess regions of varying electron density.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which can influence conformational stability.
A hypothetical DFT study on this compound would likely involve optimizing the geometry of various possible conformers and then performing frequency calculations to confirm they are true minima on the potential energy surface. The relative energies of these conformers would then be used to predict their population distribution at a given temperature.
Table 1: Hypothetical DFT-Calculated Properties of the Most Stable Conformer of this compound
| Property | Predicted Value/Description |
| Relative Energy | Lowest among calculated conformers |
| Key Dihedral Angles | Specific angles defining the orientation of the ethylamine and methoxy (B1213986) groups |
| HOMO Energy | Indicative of electron-donating ability (e.g., -5.5 eV) |
| LUMO Energy | Indicative of electron-accepting ability (e.g., -0.5 eV) |
| MEP Minimum | Located on the nitrogen atom of the amine group |
Molecular Modeling and Simulation of Transition States and Reaction Pathways
Understanding the stereoselectivity imparted by this compound in chemical reactions necessitates the study of transition states and reaction pathways. Molecular modeling and simulation techniques are indispensable for this purpose, providing a dynamic view of the reaction process.
When this amine is used as a chiral catalyst or resolving agent, it forms a transient diastereomeric complex with the substrate. The difference in the activation energies of the transition states leading to the two possible enantiomeric products determines the enantioselectivity of the reaction.
Computational approaches to studying these pathways include:
Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface that correspond to the transition states of the reaction. These calculations are often performed using DFT or higher-level ab initio methods.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the reactant-catalyst complex and to simulate the reaction dynamics. This can be particularly useful for understanding the role of solvent and other environmental factors on the reaction pathway and stereoselectivity.
For example, in a stereoselective reduction of a ketone catalyzed by a complex derived from this compound, molecular modeling could be used to build models of the two possible diastereomeric transition states. By calculating the energies of these transition states, the preferred reaction pathway leading to the major enantiomer of the alcohol product can be identified. These models would also reveal the key steric and electronic interactions that stabilize the favored transition state.
Table 2: Illustrative Energy Profile for a Stereoselective Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants + Catalyst | 0 |
| Diastereomeric Complex 1 (pro-R) | -5.0 |
| Diastereomeric Complex 2 (pro-S) | -4.5 |
| Transition State 1 (to R-product) | +10.2 |
| Transition State 2 (to S-product) | +12.5 |
| R-Product + Catalyst | -15.0 |
| S-Product + Catalyst | -15.0 |
Analysis of Chiral Recognition Mechanisms through Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Van der Waals)
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This phenomenon is at the heart of the utility of this compound in enantioselective synthesis and separation. The specificity of this recognition is governed by a combination of non-covalent intermolecular interactions.
Hydrogen Bonding: The primary amine group of this compound is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. In interactions with substrates containing functional groups like carbonyls, hydroxyls, or carboxylates, specific hydrogen bonding networks are formed. The precise geometry of these hydrogen bonds can differ significantly between the two diastereomeric complexes, leading to a difference in their stability. nih.gov
Studies on chiral naphthylethylamine isomers in perovskites have highlighted the critical role of hydrogen bonding in the transfer of chirality. nih.gov The orientation of the amine group and its ability to form hydrogen bonds with the inorganic framework was shown to be a key factor. Similar principles apply in solution-phase chemistry, where the interplay of these intermolecular forces in the transient diastereomeric complexes is responsible for the observed enantioselectivity. nih.gov
Spectroscopic Probes for Elucidating Reaction Intermediates and Catalytic Cycles
While computational methods provide powerful predictive models, experimental validation is crucial. Spectroscopic techniques are vital for identifying transient reaction intermediates and for mapping out the steps of a catalytic cycle. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. In-situ NMR monitoring of a reaction can allow for the detection of intermediates that accumulate to observable concentrations. Changes in chemical shifts, particularly of the protons and carbons near the chiral center and the interacting functional groups, can provide evidence for the formation of diastereomeric complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in bond vibrations. The formation of hydrogen bonds, for instance, leads to characteristic shifts in the stretching frequencies of the involved functional groups (e.g., N-H of the amine, C=O of a ketone). researchgate.net Time-resolved IR spectroscopy can be used to track the appearance and disappearance of intermediates on very fast timescales.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in a catalytic cycle. By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to identify catalyst-substrate adducts and other transient species.
The general approach involves initiating the reaction under controlled conditions and acquiring spectroscopic data at various time points. For catalytic reactions, operando spectroscopy, where the catalyst is studied under actual working conditions, is particularly insightful. nih.govyoutube.com For example, in a reaction catalyzed by a derivative of this compound, one might use in-situ IR spectroscopy to observe the shift in the carbonyl stretch of a substrate upon coordination to the catalyst, and then monitor the appearance of new signals corresponding to the product. By combining these spectroscopic data with kinetic studies, a detailed picture of the catalytic cycle can be constructed.
Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1s 1 6 Methoxy 2 Naphthyl Ethylamine and Its Complexes
X-ray Crystallography for Solid-State Structure Determination and Chiral Recognition Mechanisms
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. In the context of (1S)-1-(6-Methoxy(2-naphthyl))ethylamine and related chiral selectors, this technique offers critical insights into the mechanisms of chiral recognition, which are fundamental to enantioselective separations and catalysis.
Interactive Table: Crystallographic Data for a Representative Chiral Complex
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell; this specific group is common for chiral, non-racemic compounds. |
| Unit Cell Dimensions | a = 6.17 Å, b = 11.21 Å, c = 27.59 Å | Defines the size and shape of the repeating unit in the crystal lattice (data for a related naphthalen-2-yl derivative). researchgate.net |
| Key Interactions | Hydrogen Bonding, π-π Stacking | These non-covalent forces are the primary drivers for the formation and stability of the diastereomeric complex, enabling chiral discrimination. nih.gov |
| Conformation | Staggered | The specific torsion angles observed in the solid state reveal the lowest energy conformation of the complex. |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational Analysis
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration (AC) of chiral molecules in solution. biotools.us VCD, which measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, is particularly advantageous as it does not require a chromophore and can be applied to a wide range of molecules, including oils and liquids. biotools.us
The determination of absolute stereochemistry is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemistry calculations, often using Density Functional Theory (DFT). biotools.usrsc.org The process involves several key steps:
The experimental VCD spectrum of the chiral molecule, such as this compound, is recorded in a suitable solvent (e.g., CDCl₃). biotools.us
Computational modeling is performed to identify the molecule's low-energy conformers.
The VCD spectrum for one enantiomer (e.g., the (S)-enantiomer) is calculated by performing a Boltzmann-average of the spectra of all significant conformers. amazonaws.com
The experimental spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration of the sample. biotools.usamazonaws.com
Studies on the closely related 1-(1-naphthyl)ethylamine (B3023371) (NEA) have shown that the CD spectrum is highly dependent on the conformational structure. nist.govosu.edu Different rotamers can exhibit distinct CD spectra, underscoring the importance of accurate conformational analysis in these studies. nist.gov The excellent agreement often found between the calculated spectrum of the lowest energy conformer and the experimental data suggests that the solution-phase structure is well-represented by theoretical models. nist.gov
Interactive Table: VCD Analysis Parameters
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Sample Concentration | 5-15 mg in ~100 µL solvent | To obtain a sufficiently strong VCD signal. biotools.usamazonaws.com |
| Solvent | CDCl₃, CCl₄ | Infrared-transparent solvent that dissolves the sample. biotools.us |
| Computational Method | Density Functional Theory (DFT) | To calculate the theoretical VCD spectrum for comparison. rsc.org |
| Basis Set | 6-31G(d), cc-pVTZ | Defines the set of functions used to build molecular orbitals in the calculation. amazonaws.com |
| Conformational Search | Molecular Mechanics (MMFF94) | To identify all possible low-energy conformations of the molecule. amazonaws.com |
| Confidence Level | >95% | A quantitative measure of the agreement between the experimental and calculated spectra, confirming the AC assignment. amazonaws.com |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Studies (e.g., 2D-NMR, NOESY, COSY)
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating the structure and conformation of this compound in the solution state. While one-dimensional ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) experiments are required to probe stereochemical and conformational details.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is used to map out the proton connectivity within the molecule, confirming the carbon skeleton and the attachment of the ethylamine (B1201723) group to the naphthyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is a crucial technique for conformational analysis. NOESY detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. ipb.pt The intensity of a NOESY cross-peak is related to the distance between the protons. ipb.pt For this compound, NOESY can reveal the preferred orientation of the ethylamine side chain relative to the naphthyl ring system. Intermolecular NOE data is also vital for characterizing the solution-state structure of diastereomeric complexes, providing evidence that complements X-ray crystallographic data for understanding chiral recognition. nih.gov
These advanced NMR methods provide a detailed picture of the molecule's average conformation and dynamics in solution, which is essential for understanding its behavior in chemical reactions and interactions with other chiral molecules.
Interactive Table: Application of Advanced NMR Techniques
| NMR Experiment | Information Obtained | Relevance to this compound |
|---|---|---|
| COSY | ¹H-¹H scalar coupling correlations | Confirms the connectivity of the ethylamine side chain and protons on the naphthalene (B1677914) ring. |
| HSQC/HMQC | Direct ¹H-¹³C correlations | Assigns specific protons to their directly attached carbon atoms. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the attachment point of the ethylamine group to the naphthyl core and the position of the methoxy (B1213986) group. |
| NOESY | Through-space ¹H-¹H proximities | Determines the preferred rotational conformation (rotamer) of the ethylamine side chain relative to the aromatic ring system. nih.gov |
Surface-Sensitive Spectroscopic Techniques for Adsorption and Interface Characterization (e.g., RAIRS, NEXAFS, XPS)
Understanding the interaction of chiral molecules like this compound with surfaces is critical for applications in heterogeneous enantioselective catalysis. Surface-sensitive spectroscopic techniques provide detailed information on the adsorption geometry, orientation, and chemical state of molecules at solid-gas or solid-liquid interfaces.
Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS is used to obtain the vibrational spectrum of adsorbates on a metal surface. Based on the surface-metal selection rule, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are observed. This allows for the determination of the molecule's orientation. Studies on similar naphthylethylamine isomers on palladium surfaces have shown that at low coverages, the molecules tend to lie flat with the naphthyl ring parallel to the surface. researchgate.net As coverage increases, steric crowding forces the molecules to tilt. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical environment of the atoms on the surface. By analyzing the binding energies of core-level electrons (e.g., N 1s, O 1s, C 1s), one can determine the chemical state of the adsorbed amine and monitor for any surface-induced reactions. rsc.org XPS is a highly surface-sensitive technique. kit.edu
Near-Edge X-ray Absorption Fine Structure (NEXAFS): Also known as X-ray Absorption Spectroscopy (XAS), NEXAFS provides information on the orientation of molecular adsorbates. kit.edu By analyzing the angular dependence of the absorption of polarized X-rays at a specific atomic edge (like the carbon K-edge), the average tilt angle of molecular orbitals (e.g., the π* orbitals of the naphthalene ring) with respect to the surface can be determined. researchgate.net
Together, these techniques provide a comprehensive picture of how this compound organizes at an interface, which is key to understanding its role as a chiral modifier in heterogeneous catalysis.
Interactive Table: Surface-Sensitive Spectroscopic Techniques
| Technique | Information Provided | Application to this compound |
|---|---|---|
| RAIRS | Vibrational modes and molecular orientation | Determines the tilt angle of the naphthalene ring and the ethylamine group relative to a catalyst surface. researchgate.net |
| XPS | Elemental composition and chemical state | Confirms the presence of N, C, and O on the surface and identifies the chemical state of the amine group (e.g., protonated vs. neutral). rsc.orgkit.edu |
| NEXAFS | Orientation of molecular orbitals | Provides a precise measure of the average orientation of the naphthalene ring system on the surface. researchgate.netkit.edu |
Development of 1s 1 6 Methoxy 2 Naphthyl Ethylamine Analogs and Structure Activity/selectivity Relationship Studies
Synthesis of Novel Functionalized Derivatives with Modified Naphthyl or Amine Moieties
The synthesis of novel analogs of (1S)-1-(6-Methoxy(2-naphthyl))ethylamine primarily involves two strategies: modification of the naphthyl moiety and derivatization of the primary amine group. These modifications aim to tune the steric and electronic properties of the molecule to enhance its performance in chiral applications.
Modification of the Naphthyl Moiety:
Alterations to the naphthyl ring system can introduce new steric or electronic features. For instance, the methoxy (B1213986) group at the 6-position can be replaced with other alkoxy groups or removed entirely to probe the electronic effects on chiral interactions. Additionally, other positions on the naphthyl ring can be substituted with various functional groups. A general approach to such analogs often starts from a substituted 2-naphthol, which can be brominated and then methylated to form a substituted 6-bromo-2-methoxynaphthalene. This intermediate can then be converted to the corresponding Grignard reagent and further elaborated to introduce the ethylamine (B1201723) side chain.
Derivatization of the Amine Moiety:
The primary amine of this compound is a key site for modification, allowing for the introduction of a wide range of functionalities. N-acylation is a common strategy to produce a variety of amide derivatives. For example, reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding N-acyl derivatives. These modifications can introduce new hydrogen bonding sites and steric bulk, which are crucial for chiral recognition.
Furthermore, the primary amine can be converted to secondary or tertiary amines through N-alkylation or reductive amination. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) can introduce various alkyl or arylalkyl groups. These N-substituted derivatives often serve as ligands in metal-catalyzed asymmetric reactions.
Systematic Investigation of Substituent Effects on Chiral Recognition and Catalytic Performance
The development of analogs of this compound is driven by the need to understand and optimize their performance in chiral applications. This requires a systematic investigation of how different substituents on the naphthyl ring and the amine group affect their ability to discriminate between enantiomers and to catalyze stereoselective reactions.
Chiral Recognition:
Derivatives of this compound are often used as chiral selectors in chromatography for the resolution of racemates. The enantioselectivity of this process is highly dependent on the interactions between the chiral selector and the enantiomers of the analyte. By systematically varying the substituents, researchers can probe the nature of these interactions, which can include hydrogen bonding, π-π stacking, and steric repulsion.
For example, a study on the resolution of profens using chiral stationary phases (CSPs) derived from N-acylated (1S)-1-(aryl)ethylamine analogs could reveal the importance of the acyl group in providing additional interaction sites. The results might show that bulkier acyl groups lead to higher separation factors for certain profens due to enhanced steric interactions.
Catalytic Performance:
In asymmetric catalysis, ligands derived from (1S)-1-(6-Methoxy(2-naphthyl)ethylamine can be used to create a chiral environment around a metal center. The stereochemical outcome of the reaction is then dictated by the structure of this chiral ligand. Systematic modification of the ligand allows for the fine-tuning of its steric and electronic properties to maximize the enantiomeric excess (ee) of the product.
For instance, in the asymmetric reduction of ketones, a series of N-substituted (1S)-1-(6-Methoxy(2-naphthyl)ethylamine derivatives could be used as chiral ligands for a ruthenium catalyst. By varying the N-substituent from a small methyl group to a bulky phenyl group, one could observe a significant impact on the enantioselectivity of the alcohol product. This would demonstrate the crucial role of the N-substituent in controlling the approach of the substrate to the catalytic center.
Rational Design Principles for Enhancing Stereoselectivity and Reaction Efficiency of this compound-Based Reagents
The insights gained from systematic structure-activity relationship studies form the basis for the rational design of more effective chiral reagents based on (1S)-1-(6-Methoxy(2-naphthyl)ethylamine). The goal is to develop principles that can guide the synthesis of new analogs with improved stereoselectivity and reaction efficiency.
Enhancing Stereoselectivity:
The key to high stereoselectivity lies in maximizing the energetic difference between the transition states leading to the two possible enantiomeric products. This can be achieved by designing ligands that create a highly organized and sterically demanding chiral pocket around the reactive center.
One design principle is the introduction of bulky substituents at strategic positions on the naphthyl ring or the N-substituent. This can create a more defined chiral environment and restrict the possible approaches of the substrate, thereby favoring the formation of one enantiomer. For example, replacing the methoxy group with a bulkier isopropoxy group or introducing a phenyl group at the 7-position of the naphthyl ring could lead to higher enantioselectivities in certain reactions.
Another principle involves the incorporation of additional coordinating groups into the ligand structure. These groups can interact with the substrate or the metal center, leading to a more rigid and well-defined transition state. For instance, an N-substituent containing a phosphine (B1218219) or a hydroxyl group could coordinate to the metal, creating a bidentate or tridentate ligand and enhancing stereocontrol.
Enhancing Reaction Efficiency:
Besides stereoselectivity, the efficiency of a catalytic reaction is also of great importance. This can be improved by designing ligands that promote high catalytic turnover rates. The electronic properties of the ligand play a crucial role here. Electron-donating groups on the naphthyl ring can increase the electron density at the metal center, which can enhance its catalytic activity in certain reactions. Conversely, electron-withdrawing groups might be beneficial in other catalytic cycles.
Therefore, a rational design approach involves a careful balance of both steric and electronic factors to achieve a catalyst that is not only highly stereoselective but also highly active.
Future Research Directions and Emerging Trends in 1s 1 6 Methoxy 2 Naphthyl Ethylamine Chemistry
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the synthesis and application of chiral compounds like (1S)-1-(6-Methoxy(2-naphthyl))ethylamine. Future research is geared towards developing more environmentally benign and efficient processes.
A significant area of focus is the use of biocatalysis. Enzymatic strategies offer a green alternative to traditional chemical methods for the synthesis of chiral amines. nih.govchimia.ch ω-Transaminases, for example, are being engineered to catalyze the asymmetric synthesis of a wide range of chiral amines from prochiral ketones with high enantioselectivity and under mild reaction conditions. mdpi.com The application of these biocatalysts for the production of this compound or its precursors could significantly improve the sustainability of its manufacturing process. Research in this area will likely involve enzyme screening, protein engineering to enhance substrate specificity and catalytic efficiency, and process optimization for large-scale production. chimia.ch
Furthermore, the development of synthetic routes that utilize renewable starting materials, employ greener solvents, and minimize waste generation is a key trend. nih.gov This includes the use of mechanochemical methods, such as "Grindstone Chemistry," which can lead to faster, solvent-free, and energy-efficient one-pot syntheses of related naphthyl derivatives. ijcmas.com Exploring such solvent-free or solid-state reaction conditions for transformations involving this compound is a promising avenue for future research.
Exploration of Novel Catalytic Systems and Multicomponent Reactions
The development of novel catalytic systems that utilize or are derived from this compound is a burgeoning area of research. Its inherent chirality makes it an attractive scaffold for the design of new chiral ligands and organocatalysts.
This compound and its derivatives have potential as chiral auxiliaries in stereoselective reactions. For instance, related naphthylethylamines have been successfully employed as chiral auxiliaries in the Staudinger cycloaddition to afford trans-β-lactams with moderate to good diastereoselectivity. researchgate.net Future work could explore the efficacy of this compound in a broader range of asymmetric transformations, aiming for higher stereocontrol.
Moreover, the integration of this chiral amine into multicomponent reactions (MCRs) is a promising strategy for the efficient construction of complex and stereochemically rich molecules. Asymmetric MCRs, such as the Petasis reaction, can generate chiral α-amino acids in a single step. nih.gov The development of new chiral catalysts derived from this compound for such reactions could provide access to novel and medicinally relevant compounds.
Applications in the Synthesis of Complex Molecular Architectures
The unique structural and stereochemical features of this compound make it a valuable chiral building block for the total synthesis of complex natural products and other intricate molecular architectures.
One emerging application lies in the synthesis of N-heterocycles through enamide cyclization strategies. Enamides, which can be derived from chiral amines, are versatile intermediates that can undergo various cyclization reactions to form key structural motifs found in many alkaloids. beilstein-journals.org The incorporation of the this compound moiety into enamide precursors could enable the asymmetric synthesis of complex polycyclic alkaloids. Future research will likely focus on expanding the scope of these cyclization reactions and applying them to the synthesis of specific natural product targets. msu.edu
The development of synthetic methodologies that leverage the stereochemical information of this compound to control the formation of multiple stereocenters in a cascade or tandem reaction sequence is another important research direction. This approach allows for the rapid construction of molecular complexity from a simple chiral starting material.
Advances in Analytical Methodologies for In-Situ Chiral Analysis and Mechanistic Elucidation
A deeper understanding of the mechanisms of stereoselective reactions involving this compound requires advanced analytical techniques capable of in-situ monitoring and detailed mechanistic studies.
Recent breakthroughs in analytical chemistry offer exciting possibilities for the real-time analysis of chiral reactions. For example, the chirality-induced spin selectivity (CISS) effect allows for the direct monitoring of chirality variations at the single-molecule level. pku.edu.cnnih.govnih.gov This technique could potentially be applied to study the stereochemical course of reactions involving this compound with unprecedented detail.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for chiral discrimination. nih.govscispace.comnih.gov The use of chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess. researchgate.net Furthermore, advanced NMR techniques, such as those exploiting the nuclear Overhauser effect (NOE) or diffusion-ordered spectroscopy (DOSY), can provide valuable insights into the structure of diastereomeric intermediates and transition states, aiding in the elucidation of reaction mechanisms.
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be characterized?
- Methodological Answer :
- Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) or UV light (254 nm) to simulate stress conditions.
- Degradation analysis : Use LC-MS/MS to identify byproducts (e.g., demethylation at the methoxy group) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
